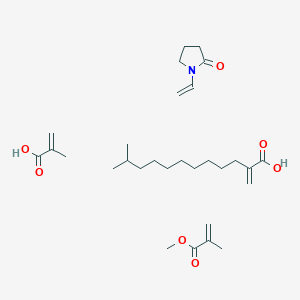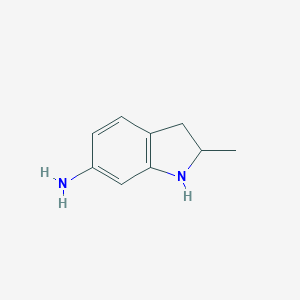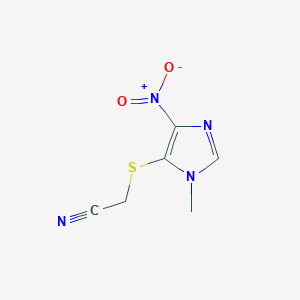
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a chemical compound that has shown great promise in scientific research. It is a thioether derivative of imidazole, which has been found to have various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.
Effets Biochimiques Et Physiologiques
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is its high yield and purity, which makes it easy to synthesize and purify for laboratory experiments. It has also been shown to have a broad range of biological activities, making it a potential candidate for various research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic agent. Another direction is to study its anti-inflammatory and anti-oxidant properties and evaluate its potential for the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a promising compound with various biological activities. Its synthesis method is straightforward, and it has shown potential for various scientific research applications. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile involves the reaction of 1-methyl-4-nitroimidazole-5-thiol with acetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be easily achieved through simple purification techniques.
Applications De Recherche Scientifique
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have several scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
110579-01-6 |
|---|---|
Nom du produit |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,3H2,1H3 |
Clé InChI |
QXEAKCLPSIRBIW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
SMILES canonique |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
Autres numéros CAS |
110579-01-6 |
Synonymes |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



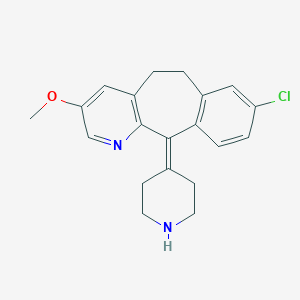
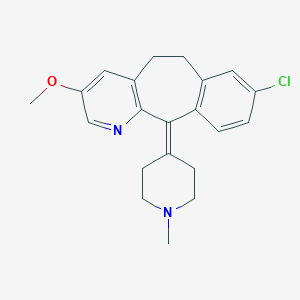
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

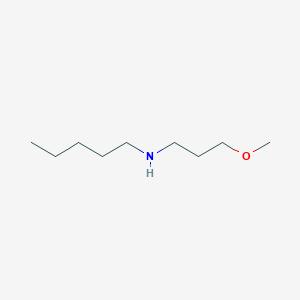
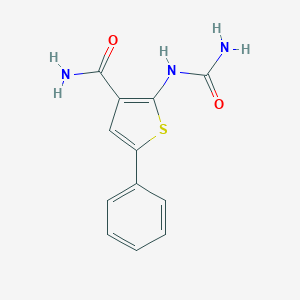
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)

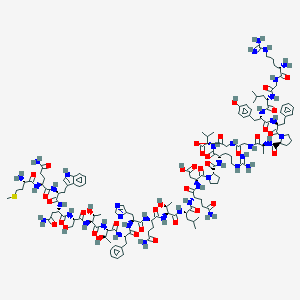
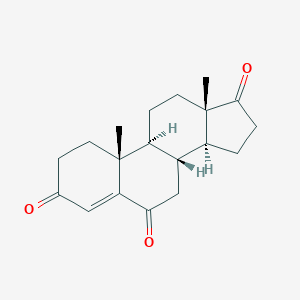
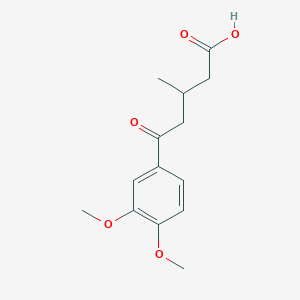
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
